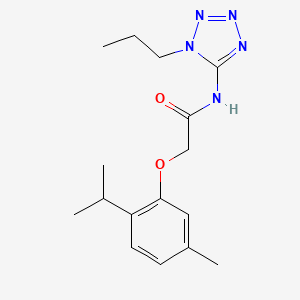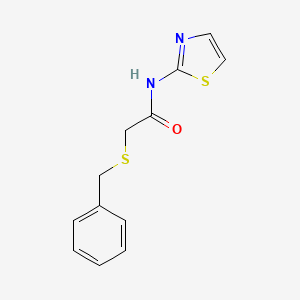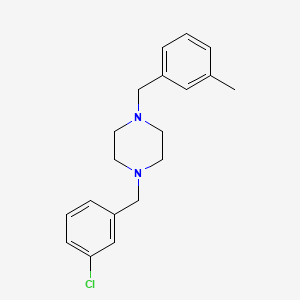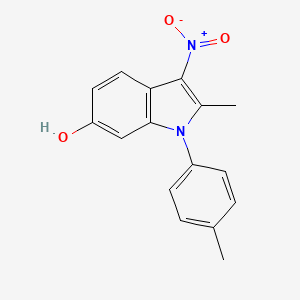
2-(2-isopropyl-5-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-isopropyl-5-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Aberdeen in Scotland. Since then, it has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.
作用機序
2-(2-isopropyl-5-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide is a selective antagonist of the CB1 receptor, which is one of the two main cannabinoid receptors in the body. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of pain, appetite, and mood. By blocking the CB1 receptor, this compound prevents the effects of cannabinoids on these processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to inhibit the development of tolerance to opioids. It has also been shown to reduce food intake and body weight in rats, and to reduce the rewarding effects of drugs of abuse.
実験室実験の利点と制限
One of the main advantages of using 2-(2-isopropyl-5-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of this compound is its relatively low potency compared to other cannabinoid receptor antagonists. This can make it difficult to achieve the desired effects at low concentrations.
将来の方向性
There are several future directions for research involving 2-(2-isopropyl-5-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide. One area of interest is the development of more potent and selective CB1 receptor antagonists. Another area of interest is the use of this compound in combination with other drugs to enhance its effects or to target multiple receptors simultaneously. Finally, there is interest in using this compound to study the endocannabinoid system in various disease states, such as chronic pain, obesity, and addiction.
合成法
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide involves several steps, starting with the reaction of 2-isopropyl-5-methylphenol with propargyl bromide to form 2-isopropyl-5-methylphenylpropargyl ether. This intermediate is then reacted with sodium azide to form the corresponding tetrazole, which is subsequently reacted with N-(2-chloroethyl)acetamide to form this compound.
科学的研究の応用
2-(2-isopropyl-5-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used to investigate the effects of cannabinoids on pain, inflammation, appetite, and addiction. It has also been used to study the pharmacology of other cannabinoids and to develop new cannabinoid-based drugs.
特性
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(1-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-5-8-21-16(18-19-20-21)17-15(22)10-23-14-9-12(4)6-7-13(14)11(2)3/h6-7,9,11H,5,8,10H2,1-4H3,(H,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOPQELVEAUGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5864902.png)


![7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5864925.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-methylphenyl)acetamide](/img/structure/B5864932.png)

![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5864952.png)
![{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5864957.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)
![methyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5864973.png)


